N-(1,3-benzothiazol-2-yl)-2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S2/c1-3-25-10-6-7-12(17(25)27)16-22-23-19(24(16)2)28-11-15(26)21-18-20-13-8-4-5-9-14(13)29-18/h4-10H,3,11H2,1-2H3,(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJDCKHWENYATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves multiple steps, including the formation of the benzo[d]thiazole ring, the triazole ring, and the pyridine ring, followed by their coupling. Typical reaction conditions might include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, cost, and safety. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyridine ring.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of bases like sodium hydride or acids like hydrochloric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include proteins, nucleic acids, or other biomolecules, and pathways might involve signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs share core motifs (benzothiazole, triazole, or oxadiazole) but differ in substituents, influencing physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural Features of Key Analogs
Key Differences in Pharmacological Potential
- Electron-Donating vs.
- Hydrophilicity : The hydroxypropyl group in ’s compound may improve aqueous solubility, whereas the target compound’s ethyl and methyl substituents likely favor lipophilicity, impacting bioavailability .
- Conformational Flexibility : The piperazine linker in ’s derivative allows for greater rotational freedom, whereas the triazole-thioether in the target compound restricts conformation, possibly favoring selective interactions .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound based on available literature.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzothiazole moiety and a triazole ring, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological efficacy.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Benzothiazole | A heterocyclic compound known for antimicrobial and anticancer properties. |
| Dihydropyridine | Associated with cardiovascular activity and neuroprotective effects. |
| Triazole | Exhibits antifungal and anti-inflammatory properties. |
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and triazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.
Case Study: Antimicrobial Efficacy
A study demonstrated that a related benzothiazole derivative exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli in the range of 32–64 µg/mL, indicating potential for further development as an antimicrobial agent .
Cytotoxicity and Anticancer Activity
The compound's structure suggests potential anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Induction of apoptosis via ROS |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest and apoptosis |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing triazole rings often inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Induction of Oxidative Stress : The presence of electron-withdrawing groups enhances the production of reactive oxygen species (ROS), leading to cell death in cancer cells.
- Modulation of Signaling Pathways : Similar compounds have been shown to affect pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and proliferation.
Toxicity Studies
While exploring the therapeutic potential, it is crucial to assess toxicity. Preliminary studies on related compounds indicate variable toxicity profiles depending on the substituents on the benzothiazole and triazole rings.
Table 3: Toxicity Profile Summary
| Compound | Toxicity Level (Zebrafish Model) | Observations |
|---|---|---|
| Compound A | Low | No significant developmental effects |
| Compound B | Moderate | Minor deformities observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
